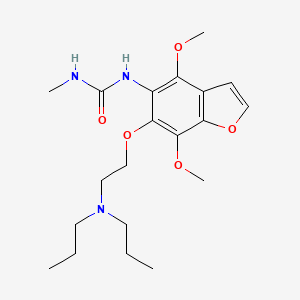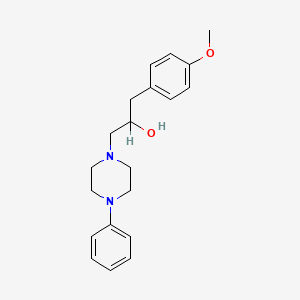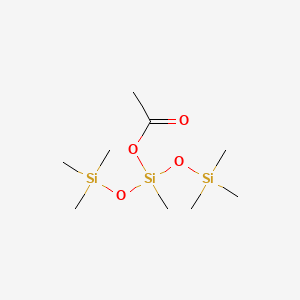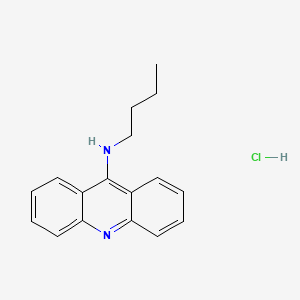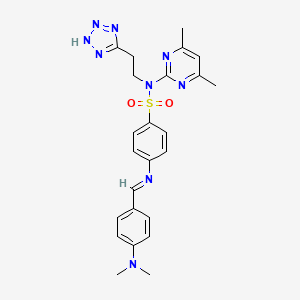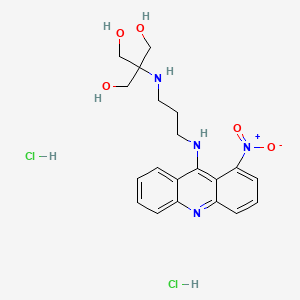
1-Nitro-9-(trihydroxymethyl)-methylaminopropylamino-acridine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Nitro-9-(trihydroxymethyl)-methylaminopropylamino-acridine dihydrochloride is a compound known for its significant biological activities, particularly in the field of cancer research. This compound belongs to the class of acridine derivatives, which are known for their diverse pharmacological properties, including antimicrobial, anticancer, and antiviral activities .
Métodos De Preparación
The synthesis of 1-Nitro-9-(trihydroxymethyl)-methylaminopropylamino-acridine dihydrochloride involves several steps. One common method includes the reaction of 1-nitro-9-chloroacridine with the corresponding amines in the presence of phenol. This reaction yields 1-nitro-9-arylaminoacridines, which are then further processed to obtain the desired compound . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Nitro-9-(trihydroxymethyl)-methylaminopropylamino-acridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, which may exhibit varying biological activities.
Substitution: The acridine ring can undergo substitution reactions, leading to the formation of various derivatives with different functional groups.
Common reagents used in these reactions include phenol, phosphorus oxychloride, and various amines. The major products formed from these reactions are typically derivatives of the original compound, which may have enhanced or altered biological activities.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for synthesizing other acridine derivatives.
Biology: Studied for its antimicrobial properties against various bacterial strains.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mecanismo De Acción
The mechanism of action of 1-Nitro-9-(trihydroxymethyl)-methylaminopropylamino-acridine dihydrochloride involves intercalation into DNA, which disrupts the DNA structure and inhibits the replication and transcription processes. This leads to cell cycle arrest and apoptosis in cancer cells. The compound targets various molecular pathways, including those involved in DNA repair and cell cycle regulation .
Comparación Con Compuestos Similares
1-Nitro-9-(trihydroxymethyl)-methylaminopropylamino-acridine dihydrochloride is unique due to its specific structure and biological activities. Similar compounds include:
1-Nitro-9-aminoacridine derivatives: Known for their antimicrobial and anticancer properties.
Acriflavine and proflavine: Acridine derivatives used as antibacterial agents.
Tacrine: An acridine-based drug used for treating Alzheimer’s disease.
These compounds share the acridine core structure but differ in their functional groups and specific biological activities, highlighting the versatility and potential of acridine derivatives in various applications.
Propiedades
Número CAS |
77280-89-8 |
|---|---|
Fórmula molecular |
C20H26Cl2N4O5 |
Peso molecular |
473.3 g/mol |
Nombre IUPAC |
2-(hydroxymethyl)-2-[3-[(1-nitroacridin-9-yl)amino]propylamino]propane-1,3-diol;dihydrochloride |
InChI |
InChI=1S/C20H24N4O5.2ClH/c25-11-20(12-26,13-27)22-10-4-9-21-19-14-5-1-2-6-15(14)23-16-7-3-8-17(18(16)19)24(28)29;;/h1-3,5-8,22,25-27H,4,9-13H2,(H,21,23);2*1H |
Clave InChI |
INRPLYIIYHUUCS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C(=N2)C=CC=C3[N+](=O)[O-])NCCCNC(CO)(CO)CO.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,5-Diazabicyclo[2.1.0]pentane](/img/structure/B14453448.png)
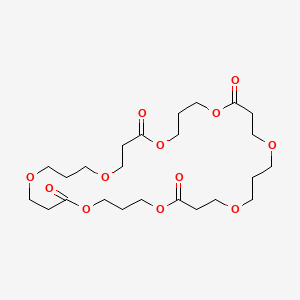


![N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-threonine](/img/structure/B14453474.png)
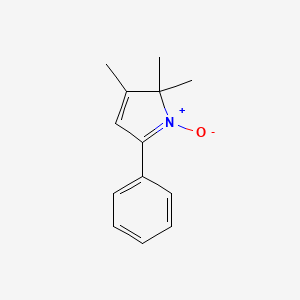
![Acetamide, N-([1,1'-biphenyl]-2-ylmethyl)-2-(diethylamino)-](/img/structure/B14453500.png)
